N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, a fluorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of 2-(2-fluorophenoxy)acetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2-fluorophenoxy)acetic acid is then reacted with 2,6-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and fluorophenoxy groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl and fluorophenoxy derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(2-chlorophenoxy)acetamide
- N-(2,6-dimethylphenyl)-2-(2-bromophenoxy)acetamide
- N-(2,6-dimethylphenyl)-2-(2-iodophenoxy)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-fluorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-6-5-7-12(2)16(11)18-15(19)10-20-14-9-4-3-8-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBTCNSPBRABB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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